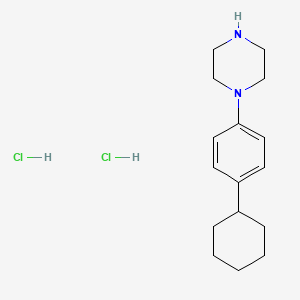
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve bulk manufacturing and custom synthesis .
Analyse Des Réactions Chimiques
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Mécanisme D'action
The mechanism of action of 1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways . It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism .
Comparaison Avec Des Composés Similaires
1-(4-Cyclohexyl-phenyl)-piperazine dihydrochloride is unique compared to other similar compounds due to its specific molecular structure and interactions . Similar compounds include 1-(4-Chlorophenyl)piperazine dihydrochloride and other piperazine derivatives . These compounds share similar chemical properties but differ in their specific applications and mechanisms of action .
Propriétés
IUPAC Name |
1-(4-cyclohexylphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;;/h6-9,14,17H,1-5,10-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHPJKYTNICAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)
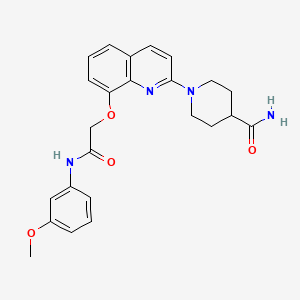
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/new.no-structure.jpg)
![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B2864947.png)
![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)
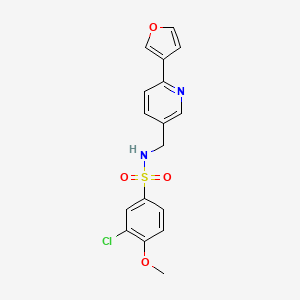

![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)
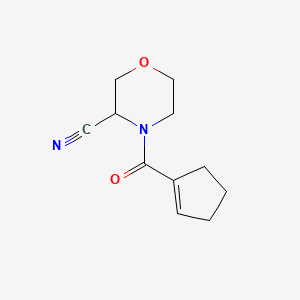
![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)
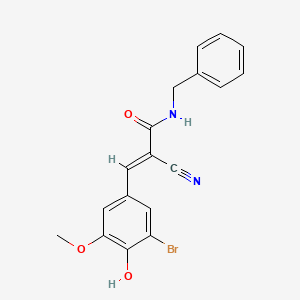
![2-(4-Fluorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide](/img/structure/B2864961.png)
